3,4-Dimethylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate
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Overview
Description
3,4-DIMETHYLPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups
Preparation Methods
The synthesis of 3,4-DIMETHYLPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for industrial production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methyl groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
3,4-DIMETHYLPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrimidine ring and the sulfonyl group are key functional groups that enable it to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with various substitutions. For example:
5-Chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate: This compound has a similar structure but with different substituents on the aromatic rings.
3,4-Dimethylphenyl 5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate: This compound has methyl groups instead of fluorine, which can affect its chemical properties and biological activity.
The uniqueness of 3,4-DIMETHYLPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16ClFN2O4S |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) 5-chloro-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C20H16ClFN2O4S/c1-12-3-8-16(9-13(12)2)28-19(25)18-17(21)10-23-20(24-18)29(26,27)11-14-4-6-15(22)7-5-14/h3-10H,11H2,1-2H3 |
InChI Key |
XSPMYRYDLFXKMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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